Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester

Description

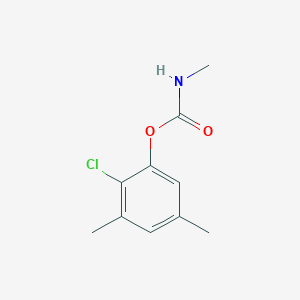

Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester is a carbamate derivative characterized by a methyl carbamate group attached to a 2-chloro-substituted 3,5-dimethylphenyl (xylyl) ring. Carbamates are widely studied for their pesticidal, pharmaceutical, and industrial applications due to their ability to inhibit acetylcholinesterase and other biological targets . This compound’s structure features a chlorine atom at the ortho position of the xylyl group, which influences its physicochemical properties, including solubility, stability, and reactivity.

Structure

3D Structure

Properties

CAS No. |

2425-08-3 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(2-chloro-3,5-dimethylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-7(2)9(11)8(5-6)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

LPFGSLDIMLAMKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)NC)Cl)C |

Origin of Product |

United States |

Biological Activity

Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester, commonly known as 3,5-xylyl methylcarbamate , is a synthetic carbamate compound with significant biological activity primarily as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation in both insects and mammals. This article reviews the biological activity of this compound, including its mechanisms, toxicological effects, and relevant case studies.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 224.67 g/mol

- CAS Number : 2655-14-3

3,5-xylyl methylcarbamate acts as a reversible inhibitor of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synaptic junctions. This results in prolonged stimulation of muscles and nerves, ultimately causing paralysis and death in insects. In mammals, excessive inhibition can lead to toxicity characterized by symptoms such as salivation, muscle twitching, and respiratory distress .

Biological Activity Overview

The biological activity of 3,5-xylyl methylcarbamate can be summarized in the following table:

| Activity | Description |

|---|---|

| Insecticidal Action | Effective against various agricultural pests; used in rice and tea cultivation. |

| AChE Inhibition | Binds reversibly to AChE; leads to neurotoxicity in high doses. |

| Toxicity to Non-target Species | Moderate toxicity observed in mammals and birds; affects various species. |

| Environmental Impact | Potential for bioaccumulation; requires careful management in agricultural use. |

Toxicological Data

Toxicological studies have shown that 3,5-xylyl methylcarbamate exhibits moderate acute toxicity in mammals. The following table summarizes key toxicological findings:

Case Studies

- Agricultural Application : In a study focusing on rice cultivation, 3,5-xylyl methylcarbamate was applied to control pest populations effectively. The results indicated a significant reduction in pest density with minimal impact on beneficial insects .

- Toxicity Assessment in Wildlife : Research conducted on songbirds revealed that exposure to carbamate compounds led to observable neurotoxic effects. The study highlighted the importance of monitoring non-target species when using such insecticides in agricultural practices .

- Environmental Persistence : A study examined the degradation rates of carbamate pesticides in soil and water systems. It was found that while 3,5-xylyl methylcarbamate degrades over time, it can persist long enough to affect local ecosystems if not managed properly .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs are carbamates with similar aromatic substitutions. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl): The 2-chloro substituent in the target compound likely reduces solubility in polar solvents compared to analogs with electron-donating groups (e.g., dimethylamino) .

- Bioactivity: Chlorinated carbamates often exhibit stronger acetylcholinesterase inhibition but may also show higher toxicity to non-target organisms compared to methylthio or amino-substituted analogs .

Physicochemical Properties

- Aqueous Solubility: Carbamates with polar substituents (e.g., dimethylamino) exhibit higher solubility (e.g., 2492 mg/L for methyl-4-(dimethylamino)-m-tolyl ester) compared to chlorinated or methylthio derivatives .

- Stability : Chlorine’s electron-withdrawing nature may enhance hydrolytic stability under acidic conditions but increase susceptibility to photodegradation compared to alkyl-substituted carbamates .

Environmental and Toxicological Profiles

- Persistence : Chlorinated carbamates generally persist longer in soil than those with hydrolytically labile groups (e.g., methylthio), increasing ecological risks .

- Toxicity : Analogous compounds like carbofuran (CAS 1563-66-2) show high acute toxicity to aquatic organisms (LC50 < 1 ppm), suggesting similar concerns for the chlorinated derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via carbamate esterification. A typical route involves reacting methyl carbamoyl chloride with 2-chloro-3,5-dimethylphenol under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic substitution. Yield optimization requires anhydrous conditions, controlled temperatures (0–5°C for exothermic reactions), and stoichiometric excess of the phenolic component . Purity can be enhanced via recrystallization from ethanol or column chromatography. Analytical confirmation (e.g., HPLC or NMR) is critical to verify structural integrity and rule out side products like unreacted phenol or hydrolysis byproducts.

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard due to the compound’s aromatic and chlorinated moieties. Gas chromatography-mass spectrometry (GC-MS) is less ideal due to potential thermal decomposition. Phosphorescence spectroscopy (as noted in pesticide analysis) may also apply, with excitation/emission spectra and decay times providing specificity. For low-concentration detection, solid-phase extraction (SPE) pre-concentration is recommended. Validation should include spike-recovery tests and calibration curves (R² > 0.99) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 14, 30 days). Use Arrhenius kinetics to extrapolate shelf life. Hydrolysis is likely under alkaline conditions due to ester cleavage; acidic conditions may preserve stability. Include mass spectrometry to identify degradation products (e.g., 2-chloro-3,5-dimethylphenol or methylamine derivatives) .

Advanced Research Questions

Q. How can contradictory data on degradation pathways in aquatic systems be resolved?

- Methodological Answer : Cross-validate findings using isotope-labeled analogs (e.g., ¹³C-labeled ester) to trace metabolite formation via LC-MS/MS. Compare aerobic vs. anaerobic microbial communities (e.g., sediment vs. water column assays). Statistical tools like principal component analysis (PCA) can disentangle confounding variables (e.g., dissolved organic matter content). Replicate studies under OECD 308/309 guidelines to standardize test conditions .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR) for acetylcholinesterase inhibition?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, identifying reactive sites (e.g., carbamate group). Molecular docking (AutoDock Vina) can simulate binding to acetylcholinesterase active sites (PDB ID 1ACJ). Validate predictions with in vitro enzyme inhibition assays (Ellman’s method) and correlate IC₅₀ values with computational binding energies. Adjust substituent parameters (e.g., chloro vs. methyl groups) to refine SAR models .

Q. What mechanisms underlie the compound’s interaction with soil microbiota, and how can this inform bioremediation strategies?

- Methodological Answer : Perform metagenomic sequencing (16S rRNA) on soil microcosms exposed to the compound. Identify enrichment of carbamate-degrading genera (e.g., Pseudomonas or Rhodococcus). Measure enzyme activity (e.g., esterase or amidase) via fluorogenic substrates. Optimize bioremediation by amending soils with nitrogen sources (to stimulate microbial growth) or biochar (to adsorb inhibitory metabolites) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported phosphorescence detection limits across studies?

- Methodological Answer : Re-evaluate experimental variables: solvent polarity (ethanol vs. acetonitrile), matrix effects (e.g., quenching by humic acids), and instrument parameters (e.g., slit width, PMT voltage). Use standardized reference materials (e.g., NIST-traceable compounds) for calibration. Apply Bland-Altman analysis to assess inter-laboratory bias and establish consensus protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.